molecular formula C14H12O4S3 B2639004 Diethyl dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylate CAS No. 502764-52-5

Diethyl dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylate

Cat. No. B2639004
CAS RN: 502764-52-5
M. Wt: 340.43
InChI Key: SXBIAKZMSXMKTA-UHFFFAOYSA-N
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Description

Diethyl dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarboxylate is a chemical compound with the molecular formula C14H12O4S3 . It has a molecular weight of 340.4 g/mol . This compound is often used as a building block for synthesizing a variety of optoelectronic materials .


Synthesis Analysis

A one-pot synthesis of 2,6-dibromodithieno[3,2-b;2’,3’-d]thiophene (dibromo-DTT, 4) was developed. A key step was bromodecarboxylation of DTT-2,6-dicarboxylic acid, obtained by saponification of the diester 1 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12O4S3/c1-3-17-13(15)9-5-7-11(20-9)12-8(19-7)6-10(21-12)14(16)18-4-2/h5-6H,3-4H2,1-2H3 . The compound has a planar structure and high π-electron density .


Chemical Reactions Analysis

This compound acts as a donor building block for synthesizing a variety of optoelectronic materials . It can be used as an active layer with high charge mobility and environmental stability for the development of organic electronic devices .


Physical And Chemical Properties Analysis

This compound has a high resonance energy, more electrophilic reactivity than benzene, high π-electron density, and a planar structure . It also has a topological polar surface area of 137 Ų .

Scientific Research Applications

Mechanism of Action

The thiophene unit in the conjugated polymer acts as a Lewis base and can easily coordinate with Pb 2+ . This makes it a valuable scaffold in organic electronics .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

Dithieno[3,2-b:2’,3’-d]thiophene (DTT) derivatives are emerging as important organic photovoltaic materials due to better π-conjugation across fused thiophene rings . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and more . This opens up challenging opportunities related to this privileged building block in both material sciences and functional supramolecular chemistry .

properties

IUPAC Name

diethyl 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S3/c1-3-17-13(15)9-5-7-11(20-9)12-8(19-7)6-10(21-12)14(16)18-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBIAKZMSXMKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C3=C(S2)C=C(S3)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylate

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